

Mecoprop-P chemical structure and properties

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Compound of Interest

Compound Name: *Mecoprop-P*

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Mecoprop-P: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

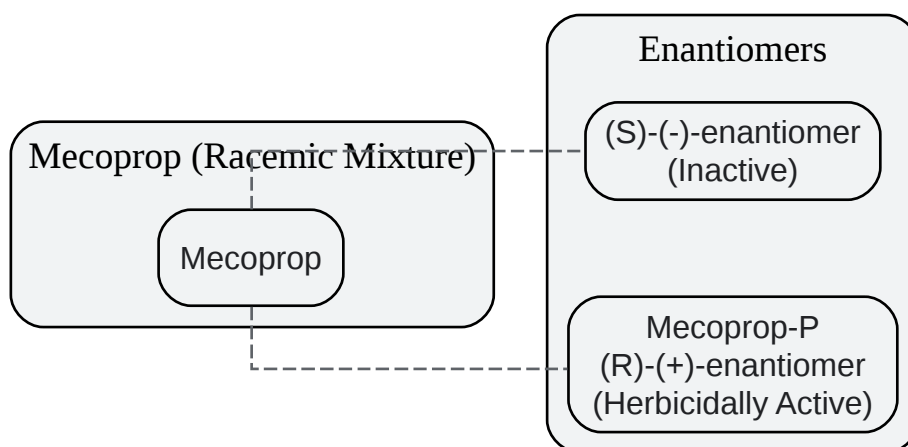
Introduction

Mecoprop-P, the (R)-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.^[1] It is widely used in agriculture and turf management to control broadleaf weeds.^[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, **Mecoprop-P**, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of **Mecoprop-P** to increase efficacy and reduce the environmental load of the inactive isomer.

Mecoprop-P functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).^{[1][2]} This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.^[2]

Chemical Structure and Properties

Mecoprop-P is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.



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Caption: Relationship between racemic Mecoprop and its constituent enantiomers.

Chemical Identifiers

Identifier	Value
IUPAC Name	(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
CAS Number	16484-77-8
Molecular Formula	C ₁₀ H ₁₁ ClO ₃
Molecular Weight	214.65 g/mol
SMILES	CC1=C(C=CC(=C1)Cl)O--INVALID-LINK--C(=O)O
InChI	1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1

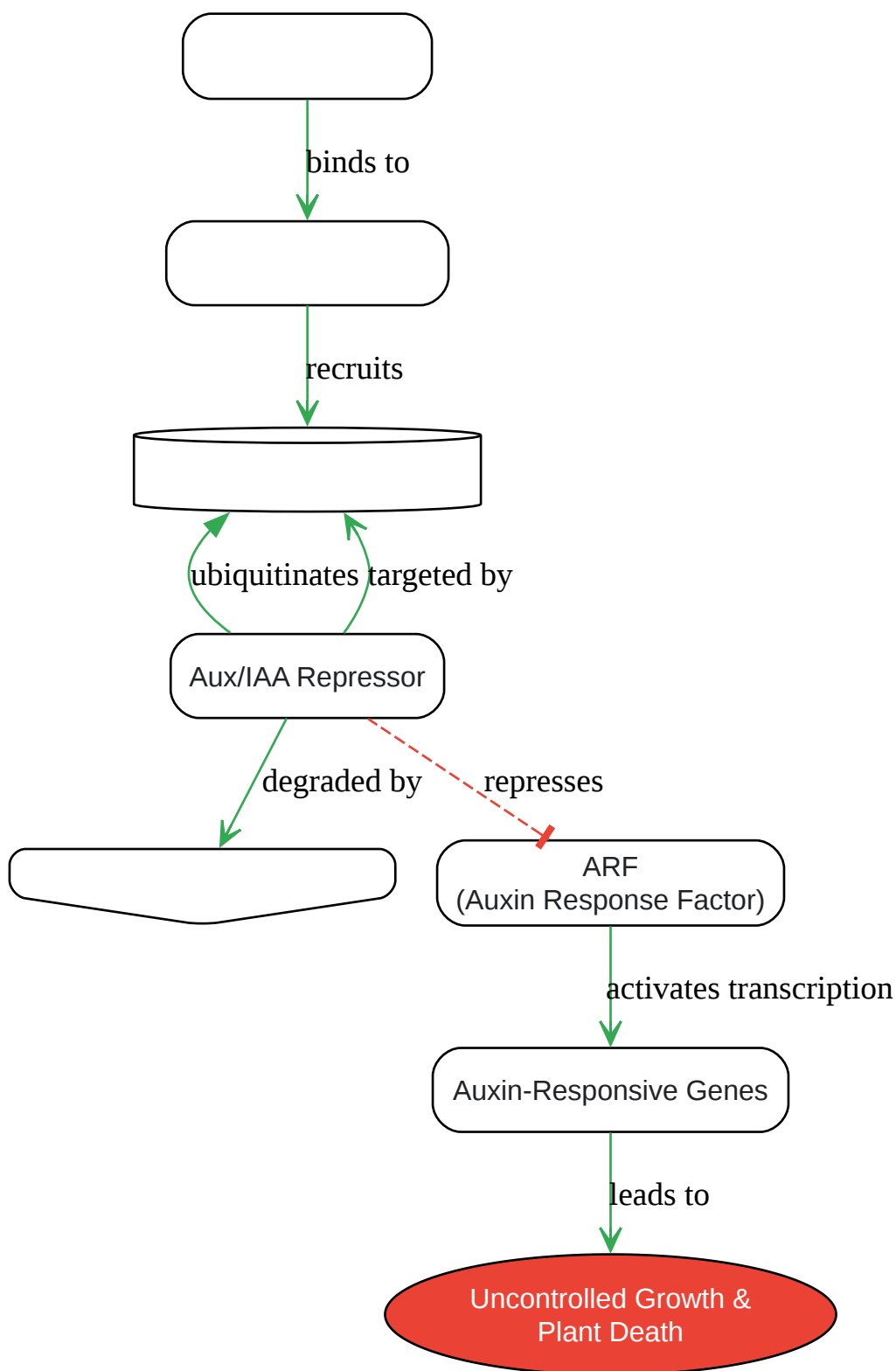
Physicochemical Properties

The following table summarizes the key physicochemical properties of **Mecoprop-P**.

Property	Value	Reference(s)
Appearance	Colorless to brown crystalline powder/solid	[3]
Melting Point	94–95 °C	[4]
Boiling Point	Decomposes before boiling	[4]
Water Solubility	900 mg/L at 20 °C	[4]
Solubility in Organic Solvents (g/kg at 20°C)	Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000	[4]
Vapor Pressure	0.0±0.8 mmHg at 25°C	[4]
pKa	3.7	[4]

Mechanism of Action: Synthetic Auxin Pathway

Mecoprop-P acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]



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Caption: **Mecoprop-P** signaling pathway in a susceptible plant cell.

Experimental Protocols

Determination of Physicochemical Properties

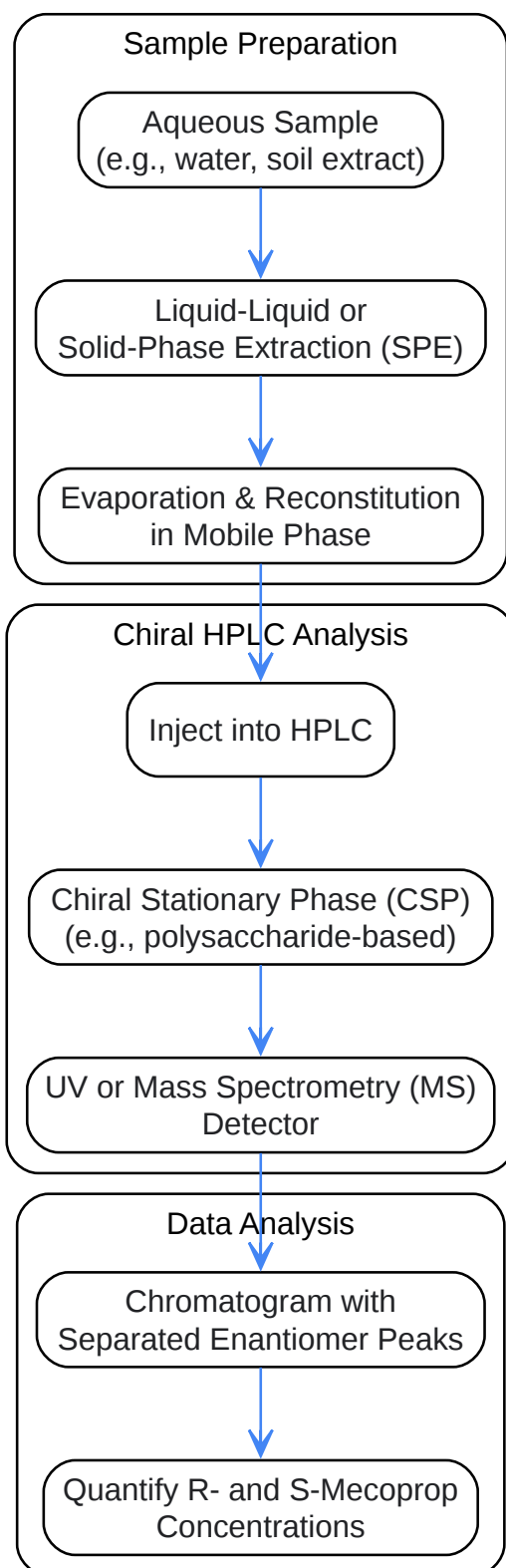
Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of data.

- Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10^{-2} g/L, such as **Mecoprop-P**.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - An excess amount of the test substance is added to a flask containing purified water.
 - The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[\[4\]](#)
 - The solution is then centrifuged or filtered to remove undissolved particles.[\[4\]](#)
 - The concentration of **Mecoprop-P** in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[\[4\]](#)
- Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - A sample of the substance is placed in a temperature-controlled chamber.
 - The system is evacuated to remove air.
 - The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.
 - Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[\[11\]](#)
- Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like **Mecoprop-P**.[\[12\]](#)[\[13\]](#)
 - A known quantity of **Mecoprop-P** is dissolved in water.[\[4\]](#)

- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]
- The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]
- The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]

Enantioselective Analysis

Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.



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Caption: General workflow for the enantioselective analysis of Mecoprop.

Protocol: Chiral HPLC with UV Detection[14]

- Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]
- Chromatographic Conditions:
 - Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are effective for separating phenoxypropionic acid herbicides.[14]
 - Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]
 - Flow Rate: 1.0 mL/min.[14]
 - Detection: UV detection at 280 nm.[14]
- Quantification: The concentrations of **Mecoprop-P** (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.

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